molecular formula C19H22N6O2S B2748077 4-ethyl-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide CAS No. 1021039-14-4

4-ethyl-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide

Cat. No.: B2748077
CAS No.: 1021039-14-4
M. Wt: 398.49
InChI Key: RWPIHJUIYTVWGU-UHFFFAOYSA-N
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Description

4-ethyl-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H22N6O2S and its molecular weight is 398.49. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antimicrobial Applications

Anticancer Activity of Novel Derivatives : A study on the synthesis of novel derivatives related to the chemical structure of interest demonstrated significant anticancer activity against breast cancer cell lines (MCF7). Certain derivatives showed higher potency compared to Doxorubicin, a standard reference drug, highlighting their potential in anticancer research (Ghorab & Al-Said, 2012).

Antimicrobial Activity : Arylazopyrazole pyrimidone clubbed heterocyclic compounds, incorporating structural elements similar to the compound , were synthesized and exhibited significant antimicrobial activity against various bacteria and fungi. This study suggests the potential of such compounds in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Enzyme Inhibition and Potential Multifunctional Agents

Cholinesterase Inhibition for Alzheimer’s Disease : Research into hybrid compounds of 4-amino-2,3-polymethylene-quinoline and p-tolylsulfonamide has shown promising results as dual inhibitors of acetyl- and butyrylcholinesterase, potential agents for Alzheimer’s disease treatment. These compounds demonstrated selective inhibition towards butyrylcholinesterase and displayed properties that may block AChE-induced β-amyloid aggregation, a key feature in Alzheimer’s pathogenesis (Makhaeva et al., 2020).

Antioxidant, Acetylcholinesterase, Butyrylcholinesterase, and Tyrosinase Inhibition

Antioxidant and Enzyme Inhibitory Properties : A series of benzenesulfonamides incorporating 1,3,5-triazine moieties were investigated for their antioxidant properties and inhibitory activity against enzymes associated with diseases like Alzheimer's, Parkinson's, and pigmentation disorders. These compounds exhibited moderate to high inhibition potency against acetylcholinesterase, butyrylcholinesterase, and tyrosinase, underscoring their potential in therapeutic applications (Lolak et al., 2020).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

It’s known that the compound forms hydrogen bonds with its targets , which could alter the function of these targets and lead to changes in cellular processes.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

Similar compounds have exhibited substantial antiviral activity , suggesting that this compound may also have significant effects at the molecular and cellular levels.

Properties

IUPAC Name

4-ethyl-N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2S/c1-2-15-3-5-17(6-4-15)28(26,27)22-14-13-21-18-7-8-19(25-24-18)23-16-9-11-20-12-10-16/h3-12,22H,2,13-14H2,1H3,(H,21,24)(H,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPIHJUIYTVWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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